This compound (T-614) is characterized as a novel allosteric inhibitor of MIF. The following diagram illustrates its unique binding mode and downstream effects.
Diagram of this compound's allosteric inhibition of MIF.
The table below summarizes key quantitative findings from recent studies.
| Parameter | Value / Finding | Experimental Context | Source |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | 16 µM | In vitro kinetic analysis | [1] |
| IC₅₀ (Tautomerase Activity) | Micromolar or lower | In vitro dopachrome tautomerase assay | [2] |
| In Vitro Efficacy | Suppresses TNF-α, IL-6, IL-1β, IL-8, MCP-1 | Human monocyte (THP-1) cultures stimulated with LPS | [3] [4] |
| In Vivo Efficacy | Prevents mortality; decreases hepatic H₂O₂ | Murine model of acetaminophen (APAP) overdose | [1] |
| Synergy | Additive/synergistic effects with glucocorticoids | In vitro & in vivo (EAE model) | [2] |
The efficacy of this compound as a MIF inhibitor has been demonstrated in several biological and disease models.
In Vitro Bioassays:
In Vivo Disease Models:
The table below summarizes key pharmacokinetic data of iguratimod from a Phase I study in healthy adult volunteers [1].
| Parameter | Single Dose (50 mg) | Multiple Dose (50 mg, once daily) | Fed State (Single 50 mg) | Fasted State (Single 50 mg) |
|---|---|---|---|---|
| Tmax (h) | 4.25 | 3.63 | Information missing | Information missing |
| Cmax (mg/L) | 1.81 | 1.88 | Information missing | Information missing |
| AUC0-last (mg/L·h) | 26.36 | 31.88 | Information missing | Information missing |
| T1/2 (h) | 11.95 | 10.25 | Information missing | Information missing |
| Apparent Volume of Distribution (V/F, L) | 1.33 | 1.16 | Information missing | Information missing |
| Absorption Rate Constant (Ka, 1/h) | 0.86 | 0.87 | Information missing | Information missing |
| Food Effect | — | — | Shortened Tmax, increased Cmax | Baseline |
Key Findings:
This compound is extensively metabolized by the liver. The primary metabolic pathways have been elucidated using recombinant human CYP450 enzymes, identifying the key isoforms involved and the major metabolites [2] [3].
| Aspect | Details |
|---|---|
| Major Metabolites | M1 (a deformylated form) and M2 (N-acetylated form of M1). Other minor metabolites include hydroxylated forms (M3, M4, M5) [2] [3]. |
| Primary CYP450 Enzymes | CYP2C9 and CYP2C19 are the main enzymes responsible for the metabolism of this compound to its metabolites [2] [3]. |
| Analytical Method (HPLC) | Column: ACE-C18 (250 × 4.6 mm, 5 μm). Mobile Phase: Methanol-Water (55:45 v/v) containing 0.1% Trifluoroacetic Acid. Flow Rate: 1 mL/min. Detection: UV at 257 nm. Linearity: 0.5–20 µg/mL for both this compound and Metabolite M2 [2] [3]. |
This compound primary metabolic pathway via CYP2C9 and CYP2C19.
This detailed methodology describes how to identify metabolic pathways and prepare the major metabolite (M2) of this compound using a recombinant human CYP450 yeast whole-cell transformation system, followed by analysis via HPLC [2] [3].
Workflow for this compound metabolite preparation and analysis.
Key Reagents and Equipment:
The table below summarizes two recent lines of preclinical investigation into iguratimod.
| Disease Model | Animal Model Details | Treatment Protocol | Key Findings | Primary Proposed Mechanism |
|---|
| COVID-19 (Excessive Inflammation) | • Strain: C57BL/6 mice • Model: Diet-induced obesity (High-fat diet for 10 weeks) • Challenge: Mouse-adapted SARS-CoV-2 [1] [2] [3] | • Dosing: Administered 1 hour before virus inoculation and continued for 4 days after infection [2]. • Comparison: Compared against dexamethasone (DEX) and a control [2]. | • Survival: Significantly improved survival rates in obese infected mice [1] [3]. • Inflammation: Reduced lung inflammation and damage [2]. • Immunity: Did not suppress interferon-induced antiviral genes, unlike DEX [3]. | Inhibition of NF-κB signaling pathway, reducing cytokine storm without compromising antiviral immunity [1] [3]. | | Bleomycin-Induced Pulmonary Fibrosis | • Strain: Likely C57BL/6 mice (common for this model) • Model: Intratracheal bleomycin instillation [4] | • Dosing: Different concentrations of this compound were tested [4]. | • Pathology: Effectively ameliorated pulmonary inflammation and fibrosis [4]. • Mechanism: Regulated macrophage polarization (inhibited M1 polarization) [4]. | Inhibition of the TLR4/NF-κB pathway in macrophages [4]. |
For researchers looking to replicate or build upon these studies, here is a more detailed look at the methodologies employed.
The therapeutic effects of this compound observed in these models are largely attributed to its ability to inhibit key pro-inflammatory signaling pathways. The diagram below synthesizes the mechanisms identified across the studies.
This diagram illustrates how this compound targets the NF-κB pathway to exert anti-inflammatory and anti-fibrotic effects in different disease models.
Table 1: Fundamental Profile of Iguratimod (T-614)
| Aspect | Details |
|---|---|
| Systematic Name | N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide [1] |
| CAS Registry Number | 123663-49-0 [1] [2] |
| Molecular Formula | C₁₇H₁₄N₂O₆S [1] |
| Molecular Weight | 374.37 g·mol⁻¹ [1] |
| Chemical Class | Derivative of 7-methanesulfonylamino-6-phenoxychromones (a chromone with two amide groups) [1] |
| Trade Names | Careram, Kolbet [1] |
| Development Code | T-614 [3] [1] |
| Approval Status | Approved for Rheumatoid Arthritis (RA) in Japan (2012) and China (2011) [3] [1] [4] |
| Common Dosage | 25 mg twice daily (after a 4-week initiation at 25 mg once daily) [3] |
This compound is a novel synthetic small-molecule disease-modifying anti-rheumatic drug (csDMARD) [3] [4]. Its mechanism is multifaceted, targeting both the inflammatory and immune components of rheumatoid arthritis, as well as bone metabolism.
The following diagram illustrates the key molecular and cellular pathways targeted by this compound:
Key Immunomodulatory, Metabolic, and Bone-Protective Mechanisms of this compound.
Clinical evidence for this compound is established through randomized controlled trials (RCTs) and meta-analyses, primarily in Rheumatoid Arthritis (RA) patients.
Table 2: Summary of Key Clinical Trial Outcomes for Rheumatoid Arthritis
| Study (Reference) | Design & Participants | Intervention & Duration | Primary Efficacy Outcomes (ACR20) | Safety Notes |
|---|
| Hara et al., 2007 (Japan) [3] | RCT, Double-blind N=376 (Multicenter) | IGU vs. Salazosulfapyridine (SASP) vs. Placebo 28 weeks | IGU: Superior to placebo (P<0.0001) Not inferior to SASP | - | | Lü et al., 2008 (China) [3] | RCT, Double-blind N=280 (Multicenter) | IGU (25 mg QD or BID) vs. Placebo 24 weeks | IGU: Significantly better than placebo (P<0.0001) | - | | Lu et al., 2009 (China) [3] | RCT, Double-blind N=489 (Multicenter) | IGU (50 mg/day) vs. Methotrexate (MTX, 10-15 mg/week) 24 weeks | IGU (50 mg): 63.8% MTX: 62.0% (Non-inferior to MTX) | - | | Ishiguro et al., 2013 (Add-on Therapy) [3] | RCT, Double-blind N=252 (with MTX) | IGU + MTX vs. Placebo + MTX 24 weeks | IGU+MTX: 69.5% Placebo+MTX: 30.7% (P<0.001) | - | | Meta-Analysis (4 RCTs, N=1407) [5] | Systematic Review & Meta-analysis | IGU vs. Placebo or other DMARDs (MTX, SASP) 24-week therapy | IGU superior to placebo in ACR20, TJC, SJC, pain, HAQ, ESR, CRP. No significant difference vs. MTX/SASP. | "this compound for RA had few adverse events, and its efficacy and safety were the same as those of MTX and SASP for RA." |
A meta-analysis of 4 RCTs involving 1,407 patients concluded that this compound has efficacy and safety comparable to other conventional DMARDs like methotrexate and sulfasalazine, with few adverse events [5].
For researchers looking to work with this compound in experimental models, here are summaries of key methodologies from the literature.
This protocol is used to study the drug's metabolism and prepare its major metabolites [6].
This protocol helps investigate the direct effect of this compound on human immune cell crosstalk [7].
The search results available did not contain specific details on the chemical synthesis route of this compound. To obtain this information, I suggest you:
This compound (IGU) is a novel small-molecular disease-modifying antirheumatic drug (DMARD) originally approved for rheumatoid arthritis (RA) in Japan and China that has demonstrated efficacy across multiple rheumatic and autoimmune conditions. Its mechanism involves multi-target immunomodulation and anti-inflammatory effects, distinguishing it from conventional DMARDs through simultaneous action on both T and B lymphocytes alongside inhibition of key inflammatory pathways [1] [2].
The drug exerts its effects through several validated mechanisms: inhibition of nuclear factor-κB (NF-κB) activation, which downregulates pro-inflammatory cytokine production; suppression of inflammatory cytokines including IL-1, IL-6, IL-8, IL-17, TNF-α, and monocyte chemotactic protein-1 (MCP-1); reduction of immunoglobulin production by B lymphocytes without affecting B-cell proliferation; and selective inhibition of cyclooxygenase-2 (COX-2), thereby reducing prostaglandin E2 (PGE2) levels while minimizing gastrointestinal adverse effects associated with non-selective COX inhibitors [1] [2]. Additionally, this compound demonstrates bone protective effects by inhibiting osteoclastogenesis and promoting osteoblast differentiation, particularly valuable in arthritis management [2].
Table 1: Key Molecular Mechanisms of this compound in Rheumatic Diseases
| Mechanistic Category | Specific Targets/Actions | Functional Consequences |
|---|---|---|
| Immunomodulation | Inhibition of NF-κB activation [3] [2]; Suppression of B-cell antibody production [1] [2]; Reduction of plasma cell differentiation [4] | Reduced autoantibody production (RF, IgG, IgM, IgA); Decreased inflammatory mediators |
| Cytokine Inhibition | Suppression of IL-6, IL-1β, IL-8, IL-17, TNF-α, MCP-1 [1] [2] | Downregulation of inflammatory cascades; Reduced tissue inflammation |
| Enzyme Inhibition | Selective COX-2 inhibition [2]; Suppression of matrix metalloproteinases (MMP-1, MMP-3) [5] | Reduced prostaglandin-mediated inflammation; Protection against cartilage destruction |
| Bone Metabolism | Inhibition of osteoclastogenesis [2]; Promotion of osteoblast differentiation [2] | Protection against bone erosion; Joint preservation |
Study Design: Randomized, double-blind, active-controlled or placebo-controlled trials with minimum 24-week duration [5] [6].
Patient Population: Adults with active RA meeting ACR/EULAR classification criteria, with disease activity confirmed by tender/swollen joint counts and elevated acute phase reactants [5].
Intervention Arms:
Primary Endpoints:
Key Secondary Endpoints:
Table 2: Efficacy Outcomes of this compound in Rheumatoid Arthritis Clinical Trials
| Outcome Measure | IGU Monotherapy/Combination Therapy | Control Groups | Statistical Significance |
|---|---|---|---|
| ACR20 Response | RR 1.45 (IGU+MTX vs control) [6] | Reference | p=0.003 |
| ACR50 Response | RR 1.80 (IGU+MTX vs control) [6] | Reference | p<0.0001 |
| ACR70 Response | RR 1.84 (IGU+MTX vs control) [6] | Reference | p=0.001 |
| DAS28 Reduction | WMD -1.11 (IGU+MTX vs control) [6] | Reference | p=0.0002 |
| ESR Reduction | WMD -11.05 (IGU+MTX vs control) [6] | Reference | p<0.00001 |
| CRP Reduction | SMD -1.52 (IGU+MTX vs control) [6] | Reference | p<0.00001 |
| RF Reduction | SMD -1.65 (IGU+MTX vs control) [6] | Reference | p<0.0001 |
| Adverse Events | RR 0.84 (IGU+MTX vs control) [6] | Reference | p<0.00001 |
Study Design: Multi-center, randomized, open-label, parallel positive drug-controlled clinical trial with non-inferiority hypothesis (52-week duration) [4].
Patient Population: Biopsy-proven active lupus nephritis patients (n=120) recruited from six study sites in China [4].
Intervention Scheme:
Primary Endpoint: Renal remission rate (complete + partial remission) at week 52, analyzed using non-inferiority hypothesis test [4].
Secondary Endpoints:
Assessment Schedule: Screening, baseline, then visits at 2-week, 4-week (visits 3-10), and 8-week intervals (visits 11-12) through week 52 [4].
Study Design: Randomized, double-blind, placebo-controlled trial (24-week duration) with 2:1 randomization ratio (placebo:IGU) [7].
Patient Population: Active spondyloarthritis patients meeting ASAS classification criteria or modified New York criteria for AS, with BASDAI ≥4 and other activity parameters [7] [6].
Intervention:
Primary Endpoint: ASAS20 response rate at week 24 [7].
Secondary Endpoints:
Sample Size Calculation: Based on assumed ASAS20 response rates of 30% (control) vs. 65% (IGU), with α=0.05, β=0.20, 2:1 allocation ratio, requiring 21 control and 42 IGU patients, increased to 25 and 50 respectively accounting for 15% dropout [7].
Study Design: Randomized controlled trials (typically 24-week duration) [6].
Patient Population: Patients meeting classification criteria for primary Sjögren's syndrome [6].
Intervention:
Primary Endpoints:
Secondary Endpoints:
This compound Pharmacokinetic Assessment:
Cytokine Measurement Protocol:
Immunoglobulin and Autoantibody Quantification:
ACR Response Criteria Implementation:
BASDAI Assessment for Spondyloarthritis:
Renal Response Assessment in Lupus Nephritis:
Diagram 1: this compound's multi-target mechanism of action involving key inflammatory pathways and cellular effects.
Common Adverse Events:
Safety Monitoring Protocol:
Serious Adverse Event Reporting:
This compound represents a promising therapeutic option for various rheumatic diseases with a distinctive multi-target mechanism encompassing immunomodulation, cytokine inhibition, and bone protection. The drug has demonstrated efficacy in rheumatoid arthritis, spondyloarthritis, lupus nephritis, and primary Sjögren's syndrome with a favorable safety profile.
Current evidence supports this compound's potential as both monotherapy and combination therapy, particularly when conventional DMARDs are insufficient or poorly tolerated. Future research should focus on head-to-head comparisons with biologic DMARDs, long-term safety and efficacy data beyond 52 weeks, and exploration of this compound's effects in other autoimmune conditions such as interstitial lung disease associated with rheumatic diseases.
Rheumatoid arthritis is a chronic systemic autoimmune disease characterized by inflammatory synovitis and progressive joint destruction. Methotrexate (MTX) remains the cornerstone first-line disease-modifying antirheumatic drug (DMARD) for RA. However, a significant proportion of patients exhibit an inadequate response to MTX monotherapy, necessitating combination treatment strategies [1] [2].
Iguratimod (IGU) is a novel synthetic small-molecule DMARD approved for the treatment of active RA in China and Japan. It exhibits a unique mechanism of action by simultaneously modulating T and B lymphocyte function, inhibiting pro-inflammatory cytokine production, and exerting beneficial effects on bone metabolism [2]. Combination therapy with IGU and MTX leverages their complementary mechanisms, offering enhanced efficacy without a substantial increase in adverse events, making it a viable option for DMARD-experienced patients and as an initial therapeutic strategy [3] [4].
This compound's therapeutic effects are mediated through multiple immunomodulatory and anti-inflammatory pathways. The diagram below illustrates the key mechanistic targets of this compound in rheumatoid arthritis pathophysiology.
Diagram 1: Key mechanistic targets of this compound in rheumatoid arthritis. IGU modulates adaptive immunity by targeting T and B lymphocytes, inhibits key pro-inflammatory signaling pathways (NF-κB and IL-17), and directly benefits bone metabolism by promoting osteoblast differentiation and inhibiting bone resorption. [2]
The efficacy of IGU+MTX combination therapy has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses. The primary endpoints often include the American College of Rheumatology response criteria (ACR20, ACR50, ACR70) and the Disease Activity Score in 28 joints (DAS28).
Table 1: Summary of Clinical Efficacy Outcomes for IGU + MTX vs. MTX Monotherapy
| Study Type (Year) | Primary Efficacy Endpoint | IGU + MTX Result | MTX Monotherapy Result | Treatment Duration | Citation |
|---|---|---|---|---|---|
| Meta-Analysis (2022) | ACR20 (RR) | -- | -- | ≥12 weeks | [1] |
| | | RR: 1.55 (95% CI: 1.14-2.13) p=0.006 | (Reference) | | | | | ACR50 (RR) | RR: 2.04 (95% CI: 1.57-2.65) p<0.00001 | (Reference) | | | | | ACR70 (RR) | RR: 2.19 (95% CI: 1.44-3.34) p=0.00003 | (Reference) | | | | | DAS28 (WMD) | WMD: -1.65 (95% CI: -2.39 to -0.91) p<0.0001 | (Reference) | | | | RCT - SMILE Study (2025) | ACR20 Response | 77.05% | 65.87% | 52 weeks | [4] | | Real-World Study (2021) | ACR20 Response (Week 24) | 71.9% (in overall cohort) | -- | 24 weeks | [5] | | | ACR50 Response (Week 24) | 47.4% | -- | | | | | ACR70 Response (Week 24) | 24.0% | -- | | |
Abbreviations: RR: Risk Ratio; WMD: Weighted Mean Difference; CI: Confidence Interval.
The SMILE study, a large 52-week trial, further established that IGU monotherapy was non-inferior and even superior to MTX monotherapy in terms of ACR20 response, while the combination therapy showed the most favorable clinical response [4]. The therapeutic effect of IGU typically begins to manifest between 4 to 10 weeks after treatment initiation [3] [6].
The standard protocol for administering this compound in combination with methotrexate is summarized below.
Table 2: Detailed Combination Therapy Protocol
| Component | Dosage and Administration | Duration & Key Considerations |
|---|
| This compound (IGU) | 25 mg, taken orally, twice daily. • Some protocols initiate at 25 mg once daily for the first 4 weeks to improve tolerability, then increase to 25 mg twice daily [7]. | • Minimum intervention period: 12 weeks to assess efficacy [1]. • Long-term use: Up to 52 weeks has been evaluated in clinical trials with sustained efficacy [4]. | | Methotrexate (MTX) | 10 to 15 mg, taken orally, once per week. • The specific dose within this range may be adjusted based on patient factors and clinical response [4]. | • Administered on the same day each week. • Folic acid supplementation is recommended to mitigate side effects. | | Patient Population | • DMARD-experienced patients with active RA who have had an inadequate response to previous DMARDs [3] [6]. • MTX-naïve patients with active RA as initial combination therapy [4]. | | Monitoring | Efficacy: Assess ACR response rates, DAS28, ESR, and CRP at baseline and periodically (e.g., every 12-24 weeks). Safety: Monitor complete blood count (CBC), liver function tests (ALT, AST), and renal function at baseline and regularly during treatment. |
The combination of IGU and MTX has a manageable safety profile. A large meta-analysis found that the incidence of adverse events (AEs) in the IGU+MTX group was not significantly different from that in the MTX monotherapy group (RR 0.99, 95% CI 0.87–1.13, p=0.90) [1].
The robust evidence supports specific use cases for IGU and MTX combination therapy in both research and clinical practice.
The combination of this compound and methotrexate represents a scientifically grounded and clinically validated protocol for the management of active rheumatoid arthritis. Its dual mechanism of action, combining the immunomodulatory effects of IGU with the established efficacy of MTX, results in superior clinical and radiographic outcomes compared to MTX alone, without a significant increase in the burden of adverse events. The standardized protocol of IGU at 25 mg twice daily plus MTX at 10-15 mg weekly provides researchers and clinicians with a clear and effective treatment strategy.
The following table summarizes key clinical findings from recent studies on iguratimod for lupus nephritis treatment:
| Study Type | Patient Population | Treatment Protocol | Efficacy Results | Key References |
|---|
| Observational Study [1] | 14 patients with refractory LN (failed ≥2 immunosuppressants) [1] | this compound 25 mg BID (50 mg/day) as monotherapy for 24 weeks [1]. | 92.3% response rate at 24 weeks (12/13 pts) 38.5% Complete Remission (CR) 53.8% Partial Remission (PR) [1] | Kang et al. 2020 | | Randomized Controlled Trial (Protocol) [2] [3] | 120 patients with active, biopsy-proven LN (planned enrollment) [2] [3] | Induction (0-24 wks): IGU vs. Cyclophosphamide Maintenance (24-52 wks): IGU vs. Azathioprine [2] [3] | Primary outcome: Renal remission rate (CR+PR) at Week 52. Trial is designed as a non-inferiority comparison. [2] [3] | iGeLU Study Protocol, 2021 |
This compound is a small-molecule disease-modifying antirheumatic drug (DMARD) with multiple immunomodulatory activities relevant to SLE and LN pathogenesis [4] [5]. Its mechanisms are summarized in the diagram below:
This protocol is adapted from a clinical study on patients with refractory LN [1].
Patient Selection:
Treatment Regimen:
Efficacy and Safety Monitoring:
Endpoint Assessment:
This protocol assesses the direct effect of this compound on human B cell differentiation and antibody production [4].
Cell Culture:
Analysis:
Current evidence suggests this compound is a promising therapeutic candidate for lupus nephritis through its multifaceted inhibition of B cell function, T cell responses, and pro-inflammatory pathways [4] [5] [7]. Early clinical data shows high response rates in refractory patients [1] [8]. The ongoing multi-center RCT (iGeLU study) will provide higher-level evidence on its efficacy and safety compared to conventional first-line therapy [2] [3].
Future work should focus on:
Table 1: Summary of Efficacy Outcomes for this compound in Rheumatoid Arthritis
| Therapy Regimen | Comparison | ACR20 Response | ACR50 Response | ACR70 Response | DAS28-ESR Reduction | Key Study Findings |
|---|---|---|---|---|---|---|
| IGU Monotherapy | vs. MTX Monotherapy | RR 1.15, 95% CI 1.05–1.27 [1] | No significant difference [1] | No significant difference [1] | MD -0.15, 95% CI -0.27 to -0.03 [1] | Non-inferior to MTX; superior in ACR20 in some studies [2] |
| IGU + MTX | vs. MTX Monotherapy | RR 1.24, 95% CI 1.14–1.35 [1] | RR 1.96, 95% CI 1.62–2.39 [1] | RR 1.91, 95% CI 1.41–2.57 [1] | MD -1.43, 95% CI -1.73 to -1.12 [1] | Statistically superior in ACR responses and disease activity reduction [2] [3] |
| IGU + MTX | vs. MTX + LEF | No significant difference [1] | No significant difference [1] | No significant difference [1] | No significant difference [1] | Comparable efficacy with a better safety profile [1] |
Table 2: Summary of Safety and Other Clinical Outcomes
| Outcome Measure | IGU Monotherapy | IGU + MTX | Notes & Comparisons |
|---|---|---|---|
| Any Adverse Events (AEs) | No significant difference vs. MTX [1] | No significant difference vs. MTX [1] [4] | Common AEs include gastrointestinal upset and elevated transaminases [5]. |
| Serious Adverse Events (SAEs) | --- | Incidence similar to placebo+MTX (e.g., 5 vs 3 patients) [3] | Real-world study: 0.7% (13/1751) had IGU-associated SAEs [5]. |
| Radiographic Progression (vdH-mTSS) | Change: -0.37 vs. MTX [2] | Change: -0.68 vs. MTX [2] | Suggests potential benefit in slowing joint damage. |
| Use in Refractory/Other Diseases | Effective for Palindromic Rheumatism [6] | --- | Shown to reduce attack frequency and duration in PR [6]. Promising for Lupus Nephritis [7]. |
Here are detailed methodologies from key clinical trials and studies on this compound.
This is a multicenter, double-blind, randomized, non-inferiority clinical trial conducted over 52 weeks [2].
This was a nationwide, prospective, real-world study designed to reflect clinical practice [5].
This retrospective study evaluated IGU in patients with PR refractory to first-line treatments [6].
The following diagrams illustrate the drug's multifaceted mechanism of action and a generalized workflow for conducting a clinical trial.
Diagram 1: Multimodal Mechanism of Action of this compound. IGU acts on both immune and skeletal systems by inhibiting B-cell function and pro-inflammatory cytokines, while also protecting bone and cartilage [8] [4].
Diagram 2: Generic Workflow for a Randomized Controlled Trial (RCT) of this compound. This flowchart outlines the key stages in conducting an IGU clinical trial, from setup to analysis [2] [3] [5].
For researchers and drug development professionals, the following points are critical:
Iguratimod (IGU) is a novel disease-modifying antirheumatic drug (DMARD) initially approved for rheumatoid arthritis that has demonstrated significant potential for repurposing in systemic sclerosis (SSc) fibrosis treatment. As a small molecule immunomodulator with multi-target activity, this compound exerts potent anti-fibrotic effects through several interconnected biological pathways. The drug's mechanism involves direct inhibition of pro-fibrotic transcription factors, particularly early growth response 1 (EGR1), which serves as a master regulator of fibrosis progression in SSc. [1] EGR1 overexpression has been identified as a central driver in SSc pathogenesis, where it establishes a positive feedback loop with TGF-β—the primary cytokine responsible for fibroblast activation and extracellular matrix (ECM) production. [1]
Beyond EGR1 inhibition, this compound modulates multiple aspects of the fibrotic cascade and immune dysregulation characteristic of SSc. The drug suppresses B-cell differentiation and antibody production through downregulation of the PKC/EGR1 axis, reduces inflammatory cytokine production (including TNF-α, IL-1β, IL-6, IL-17), and inhibits NF-κB signaling. [2] [3] [4] Additionally, this compound has been shown to block the epithelial-mesenchymal transition (EMT) process, suppress NLRP3 inflammasome activation, and reduce reactive oxygen species (ROS) production—all critical pathways in fibrosis development. [5] [6] Recent evidence also demonstrates that this compound regulates macrophage polarization by inhibiting the TLR4/NF-κB pathway, thereby shifting the balance from pro-fibrotic M2 macrophages toward anti-fibrotic phenotypes. [7] This multi-faceted mechanism of action positions this compound as a promising therapeutic candidate for addressing the complex pathophysiology of SSc.
Table 1: Key Anti-fibrotic Mechanisms of this compound in Systemic Sclerosis
| Mechanistic Category | Specific Targets | Biological Effects | Experimental Evidence |
|---|---|---|---|
| Transcription Factor Inhibition | EGR1, NF-κB | Disrupts TGF-β/EGR1 positive feedback loop; reduces pro-fibrotic gene expression | Western blot, immunofluorescence, siRNA knockdown [1] |
| Immune Cell Modulation | B-cells (differentiation), T-cells (Th1/Th17), Macrophages (M1/M2 polarization) | Reduces autoantibody production, decreases inflammatory cytokines, balances immune cell subsets | Flow cytometry, cytokine ELISA, immunohistochemistry [3] [7] |
| Fibrotic Process Direct Inhibition | TGF-β signaling, α-SMA, Collagen I/III, Fibronectin | Suppresses fibroblast-to-myofibroblast transition, reduces ECM deposition | Masson trichrome, hydroxyproline content, Western blot [1] [6] |
| Inflammatory Pathway Suppression | NLRP3 inflammasome, COX-2, IL-17 signaling | Reduces inflammation-driven fibrosis, decreases prostaglandin production | PCR, inflammasome activation assays [5] [4] |
The anti-fibrotic efficacy of this compound has been demonstrated across multiple well-established preclinical models of scleroderma and fibrosis. In the bleomycin-induced skin fibrosis model, oral administration of this compound (30 mg/kg/day) or topical application (1% formulation) significantly reduced dermal thickness, collagen content, and ECM accumulation after 3-6 weeks of treatment. [1] Similar positive results were observed in the Tsk-1 mouse model, where this compound application ameliorated the characteristic hypodermal fibrosis. [1] Importantly, in human SSc skin xenografts transplanted into immunodeficient mice, local this compound treatment (10 μg/100μL every other day for 5 weeks) directly reduced collagen deposition and decreased densities of EGR1-positive and TGF-β-positive fibroblasts, demonstrating its relevance to human disease pathology. [1]
In pulmonary fibrosis models—particularly relevant given the high mortality from SSc-associated interstitial lung disease—this compound has shown consistent beneficial effects. In the bleomycin-induced pulmonary fibrosis model, this compound treatment (25-50 mg/kg/day orally) significantly improved lung architecture, reduced inflammatory infiltration, decreased collagen deposition (as measured by hydroxyproline content), and suppressed markers of EMT and myofibroblast activation. [5] [6] [7] The therapeutic effects followed a clear dose-response relationship, with 50 mg/kg/day providing superior protection compared to 25 mg/kg/day. [7] Time-course analyses revealed that this compound effectively intervenes at multiple stages of fibrotic development—suppressing early inflammatory responses through inhibition of M1 macrophage polarization and preventing later fibrotic progression by modulating M2 macrophage differentiation and reducing TGF-β-driven fibroblast activation. [7]
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Fibrosis Models
| Disease Model | Administration Route | Dosing Regimen | Key Efficacy Outcomes | Reference |
|---|---|---|---|---|
| Bleomycin-induced skin fibrosis | Oral / Topical | 30 mg/kg/day oral or 1% topical for 3 weeks | ↓ Dermal thickness, ↓ collagen content, ↓ ECM accumulation | [1] |
| Tsk-1 mouse model | Topical | 1% solution on 1cm² area twice daily for 6 weeks | ↓ Hypodermal fibrosis, improved skin histology | [1] |
| SSc skin xenograft | Local injection | 10 μg/100μL every other day for 5 weeks | ↓ Collagen in human grafts, ↓ EGR1+ and TGF-β+ fibroblasts | [1] |
| Bleomycin-induced pulmonary fibrosis | Oral gavage | 25-50 mg/kg/day for 28 days | ↓ Ashcroft score, ↓ hydroxyproline, ↓ inflammatory cells in BALF | [5] [7] |
| Bleomycin-induced pulmonary fibrosis | Oral gavage | 50 mg/kg/day for 28 days | ↓ EMT markers, ↓ NLRP3 inflammasome activation, ↓ ROS production | [5] [6] |
The following diagram illustrates the central signaling pathways targeted by this compound in systemic sclerosis fibrosis:
Primary human dermal fibroblast isolation and culture represents a fundamental protocol for investigating this compound's anti-fibrotic mechanisms. Fibroblasts are typically isolated from human foreskin samples or SSc patient skin biopsies through sequential enzymatic digestion. Briefly, tissue samples are first treated with 0.1% dispase II overnight at 4°C to separate epidermis from dermis, followed by 0.5% collagenase treatment of the dermal layer at 37°C for 2-4 hours to liberate fibroblasts. [1] The isolated fibroblasts are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% vitamin solutions, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells between passages 4-8 are recommended for experimental use to maintain phenotypic stability. [1]
For EGR1 inhibition studies, fibroblasts are stimulated with 10 ng/mL recombinant human TGF-β to induce pro-fibrotic activation while simultaneously treating with varying concentrations of this compound (typically 10-100 μM). [1] The key readouts include EGR1 expression levels (measured by Western blot and immunofluorescence), mRNA levels of EGR1-responsive genes (COL1A1, COL3A1, FN1 via RT-qPCR), and functional measures of fibroblast activation including α-smooth muscle actin (α-SMA) expression, proliferation rates (EdU assay), and collagen secretion (Sircol assay). To establish causal relationship between EGR1 inhibition and anti-fibrotic effects, EGR1 overexpression and knockdown experiments are essential. EGR1 overexpression is achieved by transfecting fibroblasts with pcDNA3.1 plasmid encoding human EGR1, while knockdown utilizes EGR1-specific siRNA (sense: 5′-CCAUGGACAACUACCCUAATT-3′; anti-sense: 5′-UUAGGGUAGUUGUCCAUGGTT-3′) transfected using Lipofectamine RNAiMAX. [1]
The impact of this compound on macrophage polarization is assessed using Raw264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs). For M1 polarization, cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) with or without 20-50 μM this compound pretreatment (2 hours). [7] For M2 polarization, cells are stimulated with 20 ng/mL IL-4 and/or IL-13 with similar this compound pretreatment. [7] After 24-48 hours of polarization, cells are analyzed for polarization markers: iNOS and CD86 for M1 phenotype; Arg-1 and CD206 for M2 phenotype using flow cytometry, Western blot, or immunofluorescence. Cytokine secretion profiles (TNF-α, IL-6, IL-1β for M1; TGF-β, CCL17, CCL22 for M2) are quantified by ELISA. To investigate mechanism, TLR4/NF-κB pathway activation is assessed by measuring phosphorylated NF-κB levels (Western blot) and nuclear translocation (immunofluorescence). [7]
The effect of this compound on EMT—a critical process in pulmonary fibrosis—is evaluated using A549 human alveolar epithelial cells. Cells are treated with 10 ng/mL TGF-β to induce EMT with or without this compound co-treatment (20-100 μM) for 48-72 hours. [5] [6] Key markers include epithelial markers (E-cadherin, ZO-1) which decrease during EMT, and mesenchymal markers (α-SMA, vimentin, N-cadherin) which increase. These are quantified by Western blot, immunofluorescence, and RT-qPCR. Functional assessments include migration capacity (wound healing assay, Transwell migration) and invasion potential (Matrigel Transwell assay). Additionally, NLRP3 inflammasome activation is evaluated by treating cells with LPS (1 μg/mL for 3 hours) followed by ATP (5 mM for 30 minutes) with or without this compound pretreatment; caspase-1 activation and IL-1β secretion are measured by Western blot and ELISA. [5]
The bleomycin-induced skin fibrosis model is widely used for evaluating potential SSc therapeutics. The protocol involves subcutaneous injection of bleomycin (100 μL of 0.5 mg/mL solution in PBS) daily for 3-6 weeks into the shaved backs of 6-8 week-old female C57BL/6 mice. [1] Control mice receive PBS only. For this compound treatment, two administration routes are established: oral gavage (30 mg/kg/day suspended in 0.4% carboxymethyl cellulose) or topical application (50 μL of 1% this compound in DMSO twice daily). [1] Treatment typically begins simultaneously with bleomycin injections and continues for the study duration.
Endpoint analyses include:
The bleomycin-induced pulmonary fibrosis model is essential for evaluating this compound's effect on SSc-associated interstitial lung disease. Mice (C57BL/6, 6-8 weeks old) receive a single intratracheal instillation of bleomycin (3 mg/kg in 50 μL saline) under anesthesia. [5] [7] Control animals receive saline only. This compound treatment (25 or 50 mg/kg/day in 0.4% CMC-Na) is administered daily by oral gavage, typically starting on the day of bleomycin instillation and continuing for 21-28 days. [7]
Comprehensive endpoint analyses include:
The following workflow diagram illustrates the key in vivo and in vitro experimental approaches:
For in vitro studies, this compound is typically dissolved in DMSO to create stock solutions (e.g., 100 mM) that are stored at -20°C. Final DMSO concentrations in cell culture should not exceed 0.1% to avoid cytotoxicity. For in vivo administration, this compound is suspended in 0.4% carboxymethyl cellulose (CMC-Na) for oral gavage or dissolved in DMSO (for topical application) or normal saline with 10% DMSO (for local injection). [1] [7] The drug demonstrates good stability in these formulations when stored protected from light at 4°C for up to one week.
Based on preclinical studies, effective dosing regimens include:
Comprehensive assessment of this compound's anti-fibrotic effects requires integration of multiple data types:
This compound represents a promising multi-target therapeutic candidate for systemic sclerosis-associated fibrosis through its coordinated inhibition of key pathological processes. These application notes provide comprehensive protocols for investigating its mechanisms and efficacy across relevant experimental systems. The detailed methodologies enable researchers to rigorously evaluate this compound's anti-fibrotic properties and contribute to the growing evidence supporting its potential repurposing for SSc treatment.
The efficacy of iguratimod in managing pSS has been demonstrated in multiple randomized controlled trials. Key outcome measures are summarized in the tables below.
Table 1: Improvement in Primary Clinical Outcome Measures after this compound Treatment
| Outcome Measure | Description of Improvement | Key Comparative Findings |
|---|---|---|
| ESSPRI | Patient-reported symptom score (dryness, pain, fatigue) significantly reduced [1] [2]. | Superior improvement vs. placebo and HCQ [1] [2]. |
| ESSDAI | Physician-assessed systemic disease activity score significantly reduced [3] [2]. | Superior improvement vs. conventional therapy (HCQ + GC) [3] [4]. |
| Immunoglobulin G (IgG) | Serum levels significantly reduced [3] [2] [4]. | Superior reduction vs. HCQ and conventional therapy [3] [2] [4]. |
| Schirmer's Test | Tear secretion improved [3] [4]. | Values significantly higher vs. conventional therapy [3]. |
| Salivary Flow | Unstimulated whole salivary flow showed improvement [1]. | - |
Table 2: Impact on Key Immunological Parameters in pSS Patients
| Immunological Parameter | Change with this compound Treatment | Proposed Significance |
|---|---|---|
| B-cell Populations | Total B cells, plasmablasts, and plasma cells decreased [5]. | Reduces antibody-producing cells. |
| Activated B-cells (CD38+IgD+) | Significant decrease [3]. | Counteracts B-cell hyperactivation. |
| BAFF-Receptor (BAFF-R) on B-cells | Expression significantly decreased [3]. | Disrupts BAFF/BAFF-R survival signal. |
| Regulatory B-cells (Bregs) | CD19+CD5+CD1d+ B-cell levels increased [2]. | May help restore immune tolerance. |
| cTfh Cells | Circulating T-follicular helper cells suppressed [5]. | Reduces critical help for B-cell activation/differentiation. |
This compound mediates its therapeutic effects in pSS through a multi-targeted impact on the adaptive immune system.
1. Suppression of B-cell Differentiation and Function this compound directly inhibits B-cell activation and differentiation into antibody-producing plasma cells [6] [7]. This is evidenced by reduced serum IgG levels and decreased populations of plasmablasts and plasma cells in treated patients [3] [5]. The drug also downregulates the BAFF-receptor on B-cells, making them less responsive to survival signals from BAFF, a cytokine critical in pSS pathogenesis [3].
2. Inhibition of T-follicular Helper (Tfh) Cells A key mechanism involves the suppression of Tfh cell differentiation, which is crucial for providing help to B cells [5]. The proposed signaling pathway is as follows:
Figure 1: this compound suppresses Tfh cell differentiation via the PDK1/Akt/mTOR/STAT3 signaling axis. IGU interacts with PDK1, inhibiting the phosphorylation of Akt and its downstream mTORC1/STAT3 activity. This leads to downregulation of the Tfh master transcription factor BCL6 and upregulation of its repressor, PRDM1, thereby curtailing Tfh differentiation [5].
3. Promotion of Regulatory B-cells (Bregs) One study found that this compound increased levels of CD19+CD5+CD1d+ Bregs, a cell type involved in immune regulation, whereas hydroxychloroquine did not show this effect [2]. This suggests this compound may help restore immune tolerance.
For researchers aiming to validate or explore these mechanisms, the following protocols from key studies provide a foundation.
Protocol 1: Clinical Administration for pSS
Protocol 2: In Vitro Assessment of Tfh Cell Differentiation
Protocol 3: Evaluating B-cell Phenotypes via Flow Cytometry
The safety profile of this compound is generally acceptable.
Based on emerging evidence, this compound is recommended as a treatment option for pSS in Chinese clinical practice guidelines, particularly for patients with systemic involvement or hypergammaglobulinemia [8]. It can be considered an effective immunomodulatory therapy, especially when first-line therapies like hydroxychloroquine provide insufficient efficacy.
Accurate quantification of iguratimod and its metabolites in plasma is fundamental for pharmacokinetic studies and therapeutic drug monitoring. The table below compares two validated methods:
| Method Attribute | HPLC-UV Method [1] [2] | UPLC-MS/MS Method [3] |
|---|---|---|
| Analytes | This compound and metabolite M2 | This compound and metabolite M2 |
| Matrix | Rat plasma | Rat plasma |
| Sample Preparation | Protein precipitation with methanol or acetonitrile | Protein precipitation with acetonitrile |
| Linearity Range | 0.5–20 µg/mL for both IGU and M2 | 2–2000 ng/mL for IGU; 1–1000 ng/mL for M2 |
| LLOQ | 0.5 µg/mL for IGU; 0.5 µg/mL for M2 | 2 ng/mL for IGU; 1 ng/mL for M2 |
| Run Time | Not explicitly stated, but typical for HPLC | 2 minutes |
| Key Applications | Basic pharmacokinetic studies | High-sensitivity PK studies and drug-drug interaction (e.g., with fluconazole) |
These methods provide a basis for monitoring drug concentrations. The UPLC-MS/MS method offers superior sensitivity and speed, which is crucial for advanced applications.
This detailed protocol is adapted from the research by Shi et al. [3] for the simultaneous determination of this compound and its major metabolite (M2) in rat plasma using UPLC-MS/MS.
1. Instrumentation and Reagents
2. Plasma Sample Preparation
3. UPLC-MS/MS Analytical Conditions
4. Method Validation
Beyond plasma drug levels, effective monitoring of this compound therapy involves tracking clinical disease activity and safety parameters.
Efficacy Monitoring Parameters Clinical studies across different diseases have utilized the following laboratory parameters to assess treatment response:
Safety Monitoring Parameters Routine laboratory tests are recommended to monitor for potential adverse effects:
The following diagram summarizes the key steps involved in the laboratory monitoring of this compound therapy, from sample collection to clinical application:
Iguratimod (IGU) is a novel conventional synthetic disease-modifying antirheumatic drug (csDMARD) with a dual mechanism of action, providing both immunomodulatory and anti-inflammatory effects. It is approved for the treatment of Rheumatoid Arthritis (RA) in China and Japan and is recognized as a first-line treatment in specific conditions by the Asia Pacific League of Associations for Rheumatology (APLAR) [1] [2]. Its mechanism involves simultaneous action on T and B lymphocytes, inhibition of NF-κB and IL-17R signaling pathways, and suppression of key inflammatory cytokines like TNF-α, IL-6, and IL-17 [2]. Beyond RA, compelling evidence supports its off-label use in Primary Sjögren's Syndrome (pSS) and Palindromic Rheumatism (PR) [3] [4].
The table below summarizes the key selection criteria for different clinical applications of this compound.
Table 1: Patient Selection Criteria for this compound Therapy
| Clinical Indication | Key Inclusion Criteria | Key Exclusion Criteria | Common Combination Therapies |
|---|
| Rheumatoid Arthritis (RA) [1] [2] | • Adults (18-65 years) with active RA per ACR/EULAR criteria. • Naïve to MTX or inadequate response to MTX/csDMARDs. • Disease duration: 3 months to 2 years (early RA). • Active disease: ≥4 swollen joints, ≥4 tender joints, elevated ESR (≥28 mm/h) or CRP (≥1.0 mg/dL). | • Abnormal liver function (ALT/AST >1.5× ULN). • Severe renal impairment (CrCl <60 mL/min). • Pregnancy or lactation. • Uncontrolled infections, cancer, or severe organ dysfunction. • Use of other DMARDs/immunosuppressants within 4 weeks. | • Methotrexate (MTX): 10-15 mg weekly [1]. • Tofacitinib: 5 mg twice daily (under investigation) [5]. • Etanercept: 25 mg twice weekly [6]. | | Primary Sjögren's Syndrome (pSS) [4] | • Clinical diagnosis of pSS. • Presence of symptoms like dry mouth and dry eyes. • Elevated systemic inflammatory markers (ESR, RF). | • Adolescents (<18 years). • Severe concomitant illnesses. | • Often used as an add-on to conventional therapy. | | Palindromic Rheumatism (PR) [3] | • Adults (≥18 years) meeting diagnostic criteria for PR. • Inadequate response to MTX and/or Hydroxychloroquine (HCQ). • Seronegative for RF and anti-CCP antibodies. | • Presence of other connective tissue diseases. • Infection, cancer, or other acute monoarthritides. | • MTX: 10 mg weekly (in combination therapy) [3]. | | Chronic Graft-versus-Host Disease (cGVHD) [7] | • Adults (≥18 years) post-allogeneic stem cell transplant. • Persistent cGVHD requiring systemic therapy. • 1-5 prior lines of systemic cGVHD treatment. • Stable corticosteroid dose for 2 weeks before screening. | • Blood cancer relapse. • Neutropenia (ANC <1.5×10⁹/L) or thrombocytopenia (<50×10⁹/L). • Liver function tests >3× ULN. | • Corticosteroids. |
Table 2: Summary of Key Efficacy and Safety Data from Clinical Studies
| Outcome Measure | Rheumatoid Arthritis (vs. MTX) [1] [2] | Primary Sjögren's Syndrome [4] | Palindromic Rheumatism [3] |
|---|---|---|---|
| ACR20 Response | 77.44% (IGU) vs 65.87% (MTX) at 52 weeks [1] | Not Applicable | Not Applicable |
| Disease Activity Score | Significant reduction in DAS28-CRP and DAS28-ESR [2] | ESPRI: WMD -1.93; ESSDAI: WMD -1.39 [4] | Attack frequency/3 months: 1.3 ± 1.4 (vs. 5.8 ± 2.0 pre-treatment) |
| Laboratory Markers | Not Specified | ESR: WMD -7.05; RF: WMD -5.78 [4] | Not Specified |
| Common Adverse Events | Gastrointestinal upset, rash, transient liver enzyme elevation [2] | Gastrointestinal discomfort, abnormal liver function, rash/itching [4] | Gastric upset (leading to discontinuation in one patient) [3] |
Protocol 1: Assessing Efficacy in Rheumatoid Arthritis (52-Week RCT)
Protocol 2: Evaluating Response in Refractory Palindromic Rheumatism
The following diagram illustrates the multimodal mechanism of action of this compound and its clinical effects.
This compound has established itself as a versatile csDMARD with a favorable efficacy and safety profile for RA. Evidence is growing for its utility in other immune-mediated conditions like Primary Sjögren's Syndrome and Palindromic Rheumatism, particularly for patients with inadequate responses to first-line agents. Its dual immunomodulatory and bone-protective effects make it a valuable tool. Future research, including ongoing trials in cGVHD [7] and combination therapy with JAK inhibitors [5], will further refine its place in the therapeutic landscape.
Iguratimod (IGU) is a novel synthetic small-molecule disease-modifying antirheumatic drug (DMARD) currently approved in Japan and China for the treatment of rheumatoid arthritis (RA). This immunomodulatory agent possesses a unique multi-target mechanism that differentiates it from conventional DMARDs, with growing evidence supporting its application across a spectrum of autoimmune and inflammatory conditions. Unlike biologic agents, this compound offers the advantage of oral administration, potentially improving patient compliance and accessibility, particularly in long-term treatment regimens. Its chemical structure incorporates diamide, formyl, and toluenesulfonamide functional groups, contributing to its distinctive pharmacological profile.
The molecular mechanisms of this compound encompass multiple immunomodulatory pathways:
NF-κB Pathway Inhibition: this compound suppresses nuclear factor-kappa B (NF-κB) activation by interfering with its translocation from the cytoplasm to the nucleus without affecting IκBα degradation in lipopolysaccharide-stimulated cells. This inhibition subsequently reduces the production of various inflammatory cytokines and cyclooxygenase-2 (COX-2). [1] [2]
Immunocyte Regulation: The drug simultaneously targets both T and B lymphocytes, inhibiting B-cell differentiation and immunoglobulin production through downregulation of the PKC/EGR1 pathway, while also modulating T-cell subsets by reducing Th1 and Th17 cells and increasing regulatory T-cells (Tregs). [3] [4]
Bone Metabolism Modulation: Unique among conventional DMARDs, this compound demonstrates osteoprotective properties by stimulating bone formation while inhibiting osteoclast differentiation, migration, and bone resorption activity. [3] [2]
Anti-fibrotic Effects: Emerging evidence suggests this compound exerts activity against pulmonary fibrosis, potentially through inhibition of fibroblast proliferation and collagen deposition. [3] [4]
Rheumatoid arthritis represents the primary approved indication for this compound, with extensive clinical evidence supporting its use as both monotherapy and in combination regimens. The drug has demonstrated significant efficacy in improving clinical outcomes across diverse patient populations, including those refractory to conventional DMARDs or biological agents.
Table 1: Efficacy of this compound in Rheumatoid Arthritis Clinical Trials
| Study Design | Patient Population | Intervention | Duration | Primary Outcomes | References |
|---|---|---|---|---|---|
| Randomized, double-blind, multicenter | Japanese RA patients (N=376) | IGU vs. SASP vs. Placebo | 28 weeks | ACR20: IGU superior to placebo (P<0.0001), non-inferior to SASP | [2] |
| Randomized, double-blind, multicenter | Chinese RA patients (N=280) | IGU (25mg QD or BID) vs. Placebo | 24 weeks | ACR20/50: IGU significantly better than placebo (P<0.0001) | [2] |
| Randomized, double-blind, multicenter | Chinese RA patients (N=489) | IGU (25mg BID) vs. MTX (15mg QW) | 24 weeks | ACR20: IGU 63.8% vs. MTX 62.0% (non-inferiority established) | [2] |
| Retrospective | Japanese RA patients (N=213) | IGU 25-50mg daily | 104 weeks | DAS and SDAI showed statistically significant improvement (P<0.001) | [2] |
| Meta-analysis (38 RCTs) | RA patients (N=4302) | IGU±MTX vs. other DMARDs | 24-52 weeks | IGU+MTX superior to MTX alone for ACR20,50,70 (P<0.00001) | [5] |
Recent evidence has demonstrated the efficacy of this compound in managing palindromic rheumatism (PR), particularly in cases refractory to conventional treatments like methotrexate (MTX) and hydroxychloroquine (HCQ). A 2025 retrospective study analyzing patients who switched to this compound after inadequate response to MTX or HCQ showed compelling results, with significant reductions in attack frequency and duration. [6] [7]
Table 2: Efficacy of this compound in Palindromic Rheumatism (2025 Study)
| Parameter | Pre-Treatment | Post-Treatment | P-value |
|---|---|---|---|
| Number of attacks/3 months | 5.8 ± 2.0 | 1.3 ± 1.4 | P<0.0001 |
| Remission duration (days) | 15.0 (13.0,22.0) | 78.0 (33.8,99.0) | P<0.0001 |
| Duration of each attack (days) | 2.5 ± 0.8 | 2.1 ± 0.7 | P=0.0042 |
| Complete remission rate | - | 53.1% (17/32) | - |
| Partial remission rate | - | 34.4% (11/32) | - |
The study included 32 PR patients with a median treatment duration of 11.3 months, utilizing this compound 25mg twice daily either as monotherapy or combined with MTX 10mg weekly. The overall response rate (complete + partial remission) reached 87.5%, with only one patient discontinuing treatment due to gastric upset, indicating a favorable safety profile for long-term management. [6] [7]
Beyond RA and PR, investigational applications of this compound continue to expand across autoimmune conditions:
Systemic Lupus Erythematosus (SLE): Clinical trials have demonstrated this compound's ability to reduce disease activity scores by 20-40% in SLE patients, potentially reducing corticosteroid dependence. The drug significantly reduces abnormal B220+ T cells and plasma cells in MRL/lpr mice, with corresponding decreases in serum immunoglobulins and renal CD20+ B-cell infiltration. [4] [8]
Sjögren's Syndrome: this compound combined with hydroxychloroquine has shown effectiveness by inhibiting B-cell activity and preventing immunoglobulin accumulation. [4]
Ankylosing Spondylitis: Preliminary evidence suggests this compound decreases inflammation markers and improves mobility, though further validation is required. [4] [8]
COVID-19-Related Inflammation: Recent preclinical studies indicate this compound may mitigate cytokine storms associated with severe COVID-19 without suppressing antiviral immunity, unlike dexamethasone. In obese mouse models, this compound treatment significantly improved survival rates and reduced lung inflammation while promoting viral clearance. [9]
Protocol 1: NF-κB Translocation Assay
Objective: To evaluate the effect of this compound on NF-κB nuclear translocation in stimulated immune cells.
Materials: THP-1 human monocytic cell line; this compound (prepared in DMSO); LPS (100 ng/mL); NF-κB immunofluorescence staining kit; Confocal microscopy.
Methodology:
Data Analysis: this compound demonstrates dose-dependent inhibition of NF-κB nuclear translocation, with IC50 typically ranging 10-25 μM in LPS-stimulated cells. [2]
Protocol 2: B Cell Differentiation and Immunoglobulin Production
Objective: To assess the impact of this compound on B cell terminal differentiation and antibody production.
Materials: Mouse splenic B cells or human peripheral blood B cells; this compound (0-50 μM); IL-4 (10 ng/mL); anti-CD40 antibody (1 μg/mL); ELISA kits for IgM/IgG.
Methodology:
Data Analysis: this compound typically shows dose-dependent inhibition of immunoglobulin production (both IgM and IgG) with significant suppression at concentrations ≥25 μM without affecting cell viability. [4]
Protocol 3: Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a standardized arthritis model.
Materials: DBA/1J mice (8-10 weeks); Bovine type II collagen; Complete Freund's adjuvant; this compound suspension (10 mg/kg/day); Clinical scoring system.
Methodology:
Data Analysis: this compound treatment typically results in significant reduction in clinical scores (40-60%), paw swelling, and joint destruction compared to vehicle controls. Histology shows decreased synovitis, cartilage erosion, and bone destruction. [2]
Protocol 4: SARS-CoV-2-Induced Cytokine Storm Model
Objective: To investigate this compound's effect on virus-induced excessive inflammation.
Materials: Obese B6 mice (HFD-fed for 10 weeks); SARS-CoV-2 strain; this compound (10 mg/kg); Dexamethasone (5 mg/kg); Survival monitoring apparatus.
Methodology:
Data Analysis: this compound treatment demonstrates improved survival (typically 60-80% vs 20-40% in dexamethasone group), reduced lung inflammation, and enhanced viral clearance without suppressing antiviral immune genes. [9]
The following diagram illustrates the molecular mechanisms and experimental assessment approaches for this compound:
Long-term safety data from clinical studies demonstrates a generally favorable profile for this compound, with most adverse events being mild to moderate in severity. A 52-week clinical study of 394 Japanese RA patients reported a cumulative incidence of adverse reactions at 65.3%, with unfavorable symptoms/symptoms accounting for 33.2% and abnormal laboratory data changes accounting for 50.4%. The continued treatment rate was 66.8% at week 28 and 53.6% at week 52, with some patients continuing treatment for up to 100 weeks. [10]
The most commonly reported adverse events include:
Notably, a comprehensive meta-analysis of 38 randomized controlled trials found no significant differences in adverse events between this compound monotherapy and methotrexate (RR 0.96, 95% CI 0.71–1.31, p=0.80), or between this compound combination therapy and methotrexate alone (RR 1.10, 95% CI 0.90–1.35, p=0.34). The incidence of adverse events in the this compound plus methotrexate group was actually lower than the methotrexate plus leflunomide group (RR 0.83, 95% CI 0.71–0.98, p=0.03). [5]
Protocol 5: Clinical Monitoring Guidelines for Long-Term this compound Therapy
Baseline Assessment:
Short-Term Monitoring (First 3-6 Months):
Long-Term Monitoring (Beyond 6 Months):
Special Considerations:
Protocol 6: Management of Specific Adverse Events
Hepatic Transaminase Elevations:
Gastrointestinal Intolerance:
This compound currently holds regulatory approval for rheumatoid arthritis treatment in Japan (since 2012) and China (since 2011). The drug is marketed under various brand names including Careram and Iremod, with manufacturing and distribution led by pharmaceutical companies such as Eisai, Toyama Chemical, and Simcere Pharmaceutical. [2] [8] The clinical development pipeline continues to expand, with ongoing investigations for multiple autoimmune indications.
Several promising research directions are emerging for this compound:
Combination Therapy Optimization: Systematic investigation of this compound with biological DMARDs and targeted synthetic DMARDs to identify synergistic combinations and sequencing strategies. Current evidence suggests enhanced efficacy when combined with methotrexate without significant additional safety concerns. [5]
Biomarker Development: Identification of predictive biomarkers for treatment response to enable personalized therapy approaches. Potential candidates include specific B-cell subsets, immunoglobulin profiles, and cytokine patterns.
Novel Formulations: Development of extended-release formulations to potentially improve gastrointestinal tolerability and compliance in long-term treatment.
Expanded Indications: Continued exploration in systemic sclerosis, IgG4-related disease, inflammatory myopathies, and prevention of transplant rejection based on preliminary mechanistic rationale. [4]
Pediatric Applications: Initiation of controlled trials in juvenile idiopathic arthritis and other pediatric autoimmune conditions, pending preliminary safety data in adult populations.
This compound represents a valuable therapeutic option in the long-term management of rheumatoid arthritis, palindromic rheumatism, and other autoimmune conditions. Its unique multi-target mechanism, combining immunomodulatory effects with bone protection, distinguishes it from conventional DMARDs. The well-characterized safety profile and oral administration route position this compound as a viable option for extended therapy, particularly in patients with inadequate response to first-line treatments.
The expanding evidence base supports its use in both monotherapy and combination regimens, with recent studies demonstrating particular efficacy in refractory palindromic rheumatism. Ongoing research continues to elucidate novel applications, including potentially for viral-induced cytokine storms. As clinical experience grows and additional controlled trial data emerge, this compound's role in autoimmune disease management is likely to expand, potentially addressing significant unmet needs in long-term disease modification and quality of life improvement for patients with chronic inflammatory conditions.
The table below summarizes the frequency of common adverse events, including gastrointestinal effects, as reported in clinical trials and real-world studies.
| Adverse Event Category | Specific Manifestations | Reported Frequency / Notes |
|---|---|---|
| Gastrointestinal (GI) | Abdominal discomfort, nausea, vomiting, diarrhea, gastric ulcer | Common; Most frequent type of AE. In a large real-world study (n=1,751), abdominal discomfort was reported in 0.5% of patients, with gastric ulcer in 0.2% [1]. Often manageable by taking with food or dose adjustment [2]. |
| Hepatic | Elevated liver enzymes (ALT, AST) | Frequent; Requires regular monitoring. One large study reported increased ALT in 0.2% of patients [1]. Case reports exist of significant drug-induced liver injury [3]. |
| Hematologic | Reduced white blood cells, red blood cells, platelets | Routine monitoring advised; Can increase risk of infections, anemia, or bleeding [2]. |
| Other | Headache, dizziness, respiratory issues (cough), skin rash/hypersensitivity | Less common; Generally mild and manageable [2]. |
Q1: What are the most common GI side effects researchers should anticipate in clinical trials with Iguratimod? The most frequently reported GI adverse effects include abdominal discomfort, nausea, vomiting, and diarrhea [2]. These are generally manageable and rarely lead to treatment discontinuation. Less commonly, patients may experience constipation or abdominal pain [2].
Q2: What practical dosing strategies can mitigate GI adverse effects? Clinical evidence supports two primary strategies:
Q3: How does the GI safety profile of this compound compare to other DMARDs like Methotrexate? Evidence suggests that the general side effect profile of this compound is favorable. A phase III clinical trial noted that the general side effects of this compound were fewer and milder than those of Methotrexate [1]. Furthermore, a systematic review concluded that this compound had few adverse events, and its efficacy and safety were similar to MTX and Sulfasalazine (SASP) [4].
Q4: Are there any serious GI events, such as gastric ulcers, associated with this compound? While most GI effects are mild, more significant events can occur. A large prospective real-world study involving 1,751 patients reported that gastric ulcer was observed in 0.2% (3/1751) of patients [1]. This indicates that while the incidence is low, it is a potential risk that requires vigilance, especially in at-risk populations.
For researchers aiming to investigate the mechanistic basis of this compound's GI effects, the following experimental approach is proposed, based on its known mechanism of action.
Title: Proposed Mechanism of this compound GI Effects
Background & Rationale: this compound is a known selective inhibitor of Cyclooxygenase-2 (COX-2) [5]. COX-2 is involved in producing prostaglandins (like PGE2), which play a dual role: promoting inflammation and also protecting the gastrointestinal mucosa. Inhibition of COX-2 can therefore disrupt the normal protective mechanisms of the gastric lining, leading to adverse effects [5]. Furthermore, this compound's broader anti-inflammatory action via suppression of the NF-κB pathway and subsequent reduction of cytokines like IL-1, IL-6, and TNF-α may also contribute to local tissue responses in the GI tract [6] [7] [8].
Methodology:
In Vitro Model:
In Vivo Model:
The following table summarizes key clinical data from a case report and a clinical trial to illustrate the phenomenon and inform safety monitoring [1] [2].
| Aspect | Case Report of Severe DILI [1] | Clinical Trial in SpA Patients [2] |
|---|---|---|
| Dosage | 25 mg, twice daily | 25 mg, twice daily |
| Time to Onset | ~15 days | 24-week trial period |
| Liver Test Peaks | ALT: 986 U/L; AST: 747 U/L; TBIL: 263.62 µmol/L | Not specified |
| Causality Assessment | RUCAM score: 9 (highly probable) | - |
| Incidence | Single case report | 3/48 patients (6.25%) in Iguratimod group |
| Management & Outcome | Drug discontinuation; supportive care; gradual normalization of liver parameters over ~1 month. | No significant difference vs. placebo; no serious events reported. |
Clinical Recommendations:
For researchers investigating the mechanism of this compound-induced liver injury, the following in vitro models and high-content imaging assays are highly relevant.
| Model System | Cell Type | Key Assay Endpoints | Application |
|---|---|---|---|
| 2D Monolayer [4] [5] | iPSC-derived hepatocytes (e.g., iCell Hepatocytes) or HepG2 cells | Cell viability, nuclear condensation, mitochondrial membrane potential, phospholipid accumulation, cytoskeleton integrity, apoptosis. | Multiparametric mechanistic toxicity screening. |
| 3D Hepatic Spheroid [6] | HepaRG cells in liver biomatrix scaffold (Enhanced Hepatic Spheroid - EHS) | Oxidative stress, mitochondrial dysfunction, steatosis (lipid accumulation), cholestatic risk (with bile acid co-treatment). | Human-relevant model for metabolism-dependent toxicity and complex injury phenotypes. |
This protocol, adapted from high-content screening studies, allows for the simultaneous evaluation of multiple toxicity phenotypes [4].
The workflow for this multiparametric assay is as follows:
The exact mechanism of this compound-induced hepatotoxicity is not fully established, but research on drug-induced liver injury (DILI) provides several testable hypotheses. The diagram below outlines a strategic framework for mechanistic investigation.
Based on the framework above, you can design experiments to probe these mechanisms:
Iguratimod (IGU) is a novel small-molecule disease-modifying anti-rheumatic drug (DMARD) that exhibits anti-inflammatory and immunomodulatory effects through multiple pathways [1] [2] [3]. The diagram below illustrates its core mechanisms.
Here are detailed methodologies from recent studies investigating this compound's efficacy.
This study evaluated this compound in patients with PR refractory to first-line treatments.
| Aspect | Protocol Details |
|---|---|
| Study Design | Retrospective cohort study |
| Patients | 32 PR patients with poor response to Methotrexate (MTX) and/or Hydroxychloroquine (HCQ) |
| Intervention | Switched to this compound 25 mg twice daily, alone or combined with MTX 10 mg weekly |
| Treatment Duration | Median 11.3 months |
| Primary Outcomes | - Frequency of attacks (per 3 months)
This study developed a novel transdermal delivery system for this compound to overcome gastrointestinal side effects of oral administration.
| Aspect | Protocol Details |
|---|---|
| Objective | Develop a transdermal patch to improve bioavailability and reduce gastric adverse events. |
| Core Technology | Ion-pair strategy: IGU complexed with organic amines (e.g., 1-(2-Hydroxyethyl)pyrrolidine/HEPR) to enhance skin permeation. |
| Chemical Enhancer | Used Plurol Oleique CC 497 (POCC) to further improve penetration. |
| Evaluation Method | Franz diffusion cell: Assessed transdermal permeation amount and flux rate (J) ex-vivo. |
| In-Vivo Model | Acetic acid-induced writhing test in mice: Evaluated analgesic effect of the patch. |
| Key Findings | The patch provided controlled, zero-order kinetic release, bypassing hepatic first-pass effect and mitigating GI issues. |
| Strategy / Therapy | Disease Context | Efficacy Outcomes | Safety & Notes |
|---|---|---|---|
| Dual Biologic Therapy (DBT) | Rheumatoid Arthritis (RA), Psoriatic Arthritis (PsA), Axial Spondyloarthritis (axSpA) | Moderate efficacy improvements in RA; potential benefit in multi-domain PsA and refractory axSpA [1]. | Consistently higher serious infection rates vs. monotherapy, especially with Rituximab & JAK inhibitor combinations; requires careful risk-benefit analysis [1]. |
| Pathway-Targeted Combinations (e.g., Apremilast + Biologics, IL-17/IL-23 + TNF blockers) | Psoriatic Arthritis (PsA) | Possible benefits, especially when targeting non-overlapping inflammatory pathways [1]. | Safety concerns exist; selecting agents with complementary safety profiles is crucial [1]. |
| Switching to Other b/tsDMARDs | Rheumatic Diseases | Standard approach after failure of a single b/tsDMARD; supported by treatment guidelines [1]. | Common practice; switching to an agent with a different mechanism of action is recommended [1]. |
| This compound for Systemic Sclerosis (SSc) | Systemic Sclerosis (SSc), particularly with Digital Ulcers (DU) | 72.7% (8/11) of DU patients had no new ulcers during follow-up; shown as an alternative for skin, joint, and lung symptoms [2]. | Well-tolerated; study provides a hint of potential efficacy for DU prevention, meriting further investigation [2]. |
Here are methodologies for investigating alternative approaches, which you can adapt for your research.
Protocol 1: Investigating Dual Biologic Therapy (DBT) in Refractory Disease This protocol is based on the review of current evidence for DBT [1].
Protocol 2: Evaluating this compound for Digital Ulcers in Systemic Sclerosis This protocol is derived from the observational study on SSc [2].
The diagram below outlines a logical workflow for navigating treatment options after this compound failure. The DOT script is provided for your use and modification.
Diagram Title: Treatment Decision Pathway Post-Iguratimod Failure
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The table below summarizes core information on iguratimod relevant for researchers.
| Property | Description |
|---|---|
| Generic Name | This compound (IGU, formerly T-614) [1] [2] |
| Drug Type | Small molecule, synthetic Disease-Modifying Antirheumatic Drug (csDMARD) [3] |
| Chemical Formula | C₁₇H₁₄N₂O₆S [1] [4] |
| Known Mechanisms | Inhibits NF-κB activation; suppresses immunoglobulins & inflammatory cytokines (IL-6, IL-8, TNF-α, IL-1β); inhibits osteoclastogenesis; promotes osteoblast differentiation [5] [3] [6] |
| Approved Indications | Treatment of rheumatoid arthritis (in Japan and China) [1] [3] [2] |
| Common Dosage | 25 mg twice daily (after a 1-4 week initiation period at 25 mg once daily) [7] [1] [3] |
This compound has a multi-faceted mechanism, simultaneously targeting immune and bone cells. The diagram below maps its key signaling pathways and cellular effects.
Key experimental observations supporting this mechanism include:
For patients with an inadequate response to methotrexate (MTX) or other DMARDs, this compound shows significant efficacy as an add-on therapy.
| Study Type / Comparison | Key Efficacy Outcomes | Reported Effect Size (95% CI) | Significance (p-value) |
|---|---|---|---|
| Meta-analysis (IGU+MTX vs. MTX) [7] | ACR20 response | RR 1.55 (1.14 - 2.13) | p = 0.006 |
| ACR50 response | RR 2.04 (1.57 - 2.65) | p < 0.00001 | |
| ACR70 response | RR 2.19 (1.44 - 3.34) | p = 0.00003 | |
| Reduction in DAS28 | WMD -1.65 (-2.39 to -0.91) | p < 0.0001 | |
| Meta-analysis (IGU+MTX vs. MTX+LEF) [7] | ACR20/50/70 response | No significant difference | p > 0.05 |
| Reduction in DAS28 | WMD -0.40 (-0.42 to -0.38) | p < 0.00001 | |
| Add-on to bDMARDs (Retrospective Study) [3] | Improved DAS / SDAI | Statistically significant improvement | p < 0.001 |
Abbreviations: RR: Risk Ratio; WMD: Weighted Mean Difference; ACR20/50/70: American College of Rheumatology criteria for 20%/50%/70% improvement; DAS28: Disease Activity Score in 28 joints; LEF: Leflunomide.
Understanding the adverse event profile is crucial for risk-benefit assessment and patient monitoring in clinical trials.
| Safety Aspect | Findings & Recommendations |
|---|---|
| Common Adverse Events (AEs) | Elevated liver transaminases, nausea, vomiting, abdominal pain, rash, and itchiness [7] [2]. |
| Comparative Safety | • vs. MTX alone: No statistically significant difference in overall AE incidence (RR 0.99, 95% CI 0.87–1.13, p=0.90) [7]. • vs. MTX + LEF: Lower incidence of AEs (RR 0.74, 95% CI 0.62–0.88, p=0.0009) [7]. | | Serious AEs & Risk Management | • Real-World Data (2025): A recent pharmacovigilance study identified interstitial lung disease as the most reported serious AE. Nearly half (48.7%) of all AEs occurred within the first 3 months of treatment, suggesting the need for enhanced early monitoring [9]. • Infection Risk: The same study reported 30 signals associated with infection, which is a critical consideration for an immunomodulatory drug [9]. |
For researchers designing in vitro or clinical studies, here are summarized key methodological details.
In Vitro Protocol: Analyzing Immunomodulatory Effects
Clinical Trial Protocol: Evaluating Efficacy in RA
The table below summarizes key laboratory parameters to monitor during iguratimod treatment, based on safety data from clinical trials and its known mechanisms of action.
| Monitoring Category | Specific Parameters | Rationale / Evidence | Recommended Frequency (Based on Trial Protocols) |
|---|---|---|---|
| Hematology | Complete Blood Count (CBC) with differential: White Blood Cells (WBC), Neutrophils, Hemoglobin (HGB), Platelets (PLT) | Exclusion criteria in trials often included WBC < 3.0×10⁹/L or HGB < 85 g/L [1]. Recommended for baseline and routine safety monitoring. | Baseline, then every 4-8 weeks [2] [1]. |
| Liver Function | Aminotransferases (ALT, AST) | Trials reported cases of elevated transaminases; exclusion criteria set ALT/AST > 1.5x upper limit of normal [1]. | Baseline, then every 4-8 weeks [2] [1]. |
| Renal Function | Serum Creatinine | Used as a baseline exclusion criterion in clinical trials [1]. Crucial for studies in Lupus Nephritis [2]. | Baseline and periodically, frequency depends on patient population and study design [2] [1]. |
| Inflammation & Immunological Efficacy Biomarkers | Immunoglobulins (IgG, IgA, IgM), Complement (C3, C4), Autoantibodies (anti-dsDNA, RF, anti-CCP), Erythrocyte Sedimentation Rate (ESR), C-Reactive Protein (CRP) | IGU suppresses immunoglobulin production and inflammatory cytokines [3] [4]. Reduction in IgG, autoantibodies, and CRP are markers of efficacy [2] [1]. | Baseline and at regular intervals (e.g., 12-24 weeks) to assess pharmacological effect [2] [1]. |
| Urinalysis | 24-hour Urine Protein, Urinalysis | Critical for Lupus Nephritis (LN) trials. Primary outcome measure for renal remission [2]. | Baseline and regularly in LN studies (e.g., every 4-12 weeks); as needed for other indications [2]. |
For precise pharmacokinetic studies, a robust analytical method is required. The following is a summary of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in human plasma [5].
This compound is being investigated for various autoimmune diseases. Here are key considerations and efficacy parameters from different clinical trial designs.
| Disease Context | Key Efficacy Endpoints & Laboratory Correlates | Protocol Highlights & Considerations |
|---|---|---|
| Rheumatoid Arthritis (RA) / General | Reduction in serum immunoglobulins (esp. IgG) and inflammatory markers (CRP, ESR) [3] [4]. | Standard dose is 25 mg twice daily [1] [6]. Monitor for gastrointestinal upset and liver enzyme elevation [1]. |
| Lupus Nephritis (LN) | Primary: Renal remission (complete/partial), measured by 24-hour urine protein and serum creatinine [2]. Secondary: Reduction of anti-dsDNA antibodies, increase in complement C3/C4 levels [2]. | Trial designs often compare IGU to cyclophosphamide (induction) or azathioprine (maintenance) [2]. Laboratory monitoring is more intensive due to severe renal involvement. | | Spondyloarthritis (SpA)/ Ankylosing Spondylitis (AS) | Improvement in disease activity scores (ASDAS), which incorporate CRP [1]. Reduction in inflammatory back pain and morning stiffness. | Efficacy demonstrated in a randomized, double-blind, placebo-controlled study. NSAIDs are used as a stable background therapy [1]. | | Palindromic Rheumatism (PR) | Reduction in attack frequency and duration [6]. Laboratory parameters like ESR and CRP may not always be elevated [6]. | Studied in patients refractory to MTX or HCQ. Focus on clinical symptom diary rather than lab parameters for primary efficacy [6]. |
Scenario 1: Unexplained Drop in White Blood Cell Count
Scenario 2: Elevated Liver Transaminases
Scenario 3: Lack of Expected Immunological Response
The following diagram illustrates the laboratory monitoring workflow integrated with this compound's core mechanisms of action.
Here are answers to some frequently asked questions regarding this compound's safety in a research context.
What is the overall safety profile of this compound combined with methotrexate? A large-scale, prospective real-world study in China demonstrated that the combination of this compound and MTX is generally safe and well-tolerated. In a study of 1,751 patients, 51.7% experienced at least one adverse event over 24 weeks. However, the incidence of clinically significant adverse events (Grade 3 or higher) was low at 3.4%, and only 0.7% of patients experienced serious adverse events (SAEs) considered related to this compound [1].
What are the most common adverse reactions I should monitor? The adverse events observed are often similar to those of other conventional DMARDs. The table below summarizes the most frequently reported adverse events from clinical studies [2] [1].
| Adverse Event | Frequency / Notes |
|---|---|
| Upper Respiratory Tract Infections | Nasopharyngitis, upper respiratory tract inflammation [2] |
| Gastrointestinal Issues | Stomatitis, abdominal discomfort, gastric upset [2] [3] |
| Liver Function Abnormalities | Increased AST/ALT levels [2] |
| Hematological Effects | Decreased lymphocyte count, decreased blood iron [2] |
| Rare but Notable Events | Infection (0.6%), gastric ulcer (0.2%), fracture (0.4%) [1] |
How does the safety of this compound + MTX compare to other combination therapies? A meta-analysis of 31 randomized controlled trials found that the incidence of adverse events with IGU + MTX was not significantly different from MTX alone or MTX combined with Tripterygium (a herbal extract) [4]. Importantly, the same analysis showed that IGU + MTX had a statistically significant lower incidence of adverse events compared to MTX + leflunomide (RR 0.74, 95% CI 0.62–0.88, p = 0.0009) [4].
Are there specific risk factors for certain adverse events? Yes, stratified analysis from the large real-world study indicated that elderly patients (≥65 years) showed a tendency for more fractures (1.1% vs 0.5%) and infections (8.7% vs 7.9%) compared to younger patients, though the difference was not statistically significant [1]. This suggests that extra vigilance is warranted for bone health and infection risk in older populations in the research setting.
For consistency in preclinical and clinical research, here is a suggested monitoring workflow based on the safety data. The following diagram outlines the key phases and checks for assessing this compound toxicity in a study.
Monitoring Protocol Details:
Baseline Assessment:
Weeks 1-12 (Intensive Monitoring):
Weeks 12-24 (Ongoing Observation):
Adverse Event Management:
The safety data for this compound is promising, but its application in basic research requires careful experimental design. I hope this structured information aids in your project planning and risk assessment.
The table below consolidates quantitative data from a Phase I study investigating the effect of food on iguratimod.
| Pharmacokinetic Parameter | Fasted State | Fed State | Impact of Food |
|---|---|---|---|
| Tmax (Time to Cmax) | Information Missing | Information Missing | Shortened |
| Cmax (Peak Concentration) | Information Missing | Information Missing | Increased |
| AUC0-last (Extent of Absorption) | No Significant Difference | No Significant Difference | Unchanged |
| T1/2 (Half-life) | No Significant Difference | No Significant Difference | Unchanged |
The data in the table above was derived from the following clinical study methodology, which can serve as a reference for your experimental design.
1. Study Design
2. Key Parameters Measured
Cmax, AUC0-last, Tmax, T1/2 [1].3. Analytical Methodology
The workflow for this study design is summarized in the diagram below:
Q1: What is the clinical recommendation for administering this compound with food? Based on the pharmacokinetic study results, the concluding recommendation is that "this compound can be administered with food" [1]. This is supported by a separate review which also confirms that food does not affect its pharmacokinetics [2].
Q2: What is the safety profile of this compound at the studied dose? In the single-ascending dose part of the same study, this compound at doses up to 50 mg was well tolerated. Most adverse effects (AEs) were mild, and no severe AEs occurred [1].
| Metric | Iguratimod (IGU) + MTX | Methotrexate (MTX) Monotherapy | Source (Meta-Analysis) |
|---|---|---|---|
| ACR20 Response | ~40% higher relative benefit (RR 1.40) [1] [2] | Baseline reference | [1] [2] |
| ACR50 Response | ~109% higher relative benefit (RR 2.09) [1] [2] | Baseline reference | [1] [2] |
| ACR70 Response | ~124% higher relative benefit (RR 2.24) [1] [2] | Baseline reference | [1] [2] |
| Disease Activity (DAS28) | Significant reduction (WMD -0.92) [3] | Not directly compared | [3] |
| Inflammatory Markers | Significant reduction in ESR, CRP, and RF [3] | Not directly compared | [3] |
| Safety Profile | No statistically significant increase in adverse events vs. MTX monotherapy [1] [2] | Similar adverse event rate | [1] [2] |
Beyond rheumatoid arthritis, research indicates that this compound has a broadening application scope. A 2024 systematic review found it to be a promising and secure therapeutic modality for ankylosing spondylitis (AS) and osteoarthritis (OA), in addition to RA [3]. Furthermore, studies report its successful off-label use in other immune-related conditions, including Sjogren's syndrome, systemic lupus erythematosus (SLE), and IgG4-related disease [4].
The two drugs work through distinct yet partially overlapping molecular pathways. The following diagram summarizes the key mechanisms and experimental approaches for both drugs.
Supporting Experimental Protocols:
The table below summarizes the key outcomes from a 6-month randomized controlled trial, highlighting the differences between IGU and HCQ [1] [2] [3].
| Parameter | Iguratimod (IGU) | Hydroxychloroquine (HCQ) | Notes |
|---|---|---|---|
| ESSDAI (Disease Activity) | Significantly decreased from baseline [1] [2] | Significantly decreased from baseline [1] [2] | Both drugs effectively reduced systemic disease activity. |
| ESSPRI (Patient Symptoms) | Significantly decreased from baseline; lower than HCQ group after 6 months [1] [2] | Significantly decreased from baseline [1] [2] | IGU was superior to HCQ in improving patient-reported symptoms. |
| Immunoglobulin G (IgG) | Significantly decreased from baseline; lower than HCQ group after 6 months [1] [2] | No significant reduction in IgG [1] [4] | IGU is more effective at reducing hypergammaglobulinemia, a key feature of pSS. |
| B Lymphocytes | Significantly decreased from baseline [1] [2] | Information not specified in the study results | IGU directly reduces overall B cell population. |
| Regulatory B cells (Bregs) (CD19+CD5+CD1d+) | Significantly increased from baseline; higher than HCQ group after 6 months [1] [2] | No significant difference from baseline [1] [2] | IGU uniquely enhances this immunoregulatory B cell subset, potentially contributing to immune restoration. | | Fatigue (FACIT Score) | Significantly decreased [1] [2] | Significantly decreased [1] [2] | Both drugs helped in alleviating patient fatigue. |
The two drugs work through distinct immunomodulatory pathways:
This compound (IGU): This small molecule drug has a multi-targeted mechanism [1]:
Hydroxychloroquine (HCQ): As an antimalarial agent, HCQ's immunomodulatory effects are broader and more indirect [4]:
The following diagram illustrates the core mechanisms of this compound based on the available data:
The comparative data presented above comes from a specific clinical study. Here is a summary of its methodology, which is crucial for professionals to assess the data's validity [1] [2]:
The table below summarizes the key characteristics of Iguratimod and Cyclophosphamide based on the available research data.
| Feature | This compound | Cyclophosphamide |
|---|---|---|
| Drug Class | Novel small-molecule immunomodulator [1] | Alkylating agent (traditional immunosuppressant) [2] |
| Primary Approved Use | Rheumatoid Arthritis (in Japan and China) [1] [3] | Various, including severe Lupus Nephritis [2] |
| Key Mechanism in LN | - Inhibits B-cell differentiation & antibody production [1] [4]
The therapeutic effects of this compound and Cyclophosphamide arise from distinct immunomodulatory pathways.
Network pharmacology and experimental studies suggest this compound acts on SLE/LN through multiple pathways. The diagram below illustrates its integrated mechanism of action.
Cyclophosphamide is a prodrug activated primarily in the liver by cytochrome P450 enzymes. Its active metabolites, especially phosphoramide mustard, form cross-links in DNA, which disrupts DNA replication and leads to apoptosis in rapidly dividing cells [2]. Its immunosuppressive effects are broad:
For researchers, the methodology from key studies provides a template for investigation.
The ongoing iGeLU study is a pivotal multi-center, randomized, controlled trial designed for a head-to-head comparison [1] [9]. This 52-week trial directly compares this compound against conventional cyclophosphamide (induction) and sequential azathioprine (maintenance) in patients with active LN, with the primary outcome of renal remission rate at week 52.
| Assessment Measure | Findings for this compound (IGU) | Context & Comparative Data |
|---|---|---|
| ACR20 Response | 71.9% (at 24 weeks) [1] | IGU monotherapy superior to MTX in some analyses (RR 1.15) [2]; IGU+MTX superior to MTX alone (RR 1.24) [2]. |
| ACR50 Response | 47.4% (at 24 weeks) [1] | Similar efficacy between IGU and MTX monotherapy [3]; IGU+MTX superior to MTX alone (RR 1.96) [2]. |
| ACR70 Response | 24.0% (at 24 weeks) [1] | Similar efficacy between IGU and MTX monotherapy [3]; IGU+MTX superior to MTX alone (RR 1.91) [2]. |
| Disease Activity (DAS28) | Significant decrease from baseline [1] [4] | IGU monotherapy and IGU+MTX both effective at reducing DAS28 [2]. |
| Overall Adverse Events (AEs) | 51.7% experienced ≥1 AE [1] | No significant difference in overall AEs vs. MTX (monotherapy or combination) [3] [2]. |
| Serious Adverse Events (SAEs) | 0.7% (IGU-associated) [1] | -- |
| Common AEs | Infections, abdominal discomfort, gastric ulcer, fracture, increased ALT [1] | IGU+MTX has lower incidence of AEs than MTX+LEF [2]. |
| Hepatic Safety | -- | IGU+MTX combination showed lower risk of liver function test abnormalities vs. some other combinations [2]. |
The data in the table above is derived from rigorous clinical trial designs. Here are the methodologies of the key studies cited.
Systematic Review & Meta-Analysis Protocol [3] [4] [2]: These analyses pooled data from multiple smaller Randomized Controlled Trials (RCTs). The standard methodology involves:
Nationwide Prospective Real-World Study [1]: This study provides evidence of how IGU performs in routine clinical practice.
This compound's distinct mechanism of action contributes to its efficacy and safety profile. The following diagram illustrates its key molecular pathways.
This multi-targeted mechanism differs from conventional DMARDs. Unlike methotrexate, which is an antifolate, this compound does not involve folate metabolism. Its more targeted action on specific inflammatory pathways may explain its favorable liver safety profile compared to some other DMARDs [2].
Iguratimod is a small-molecule disease-modifying antirheumatic drug (DMARD) with a multi-targeted mechanism of action, which underpins its therapeutic effects [1].
The diagram below summarizes the key immunomodulatory and anti-fibrotic mechanisms of this compound.
A foundational experimental method for elucidating such multi-target mechanisms is network pharmacology, often combined with molecular docking validation [2]. The typical workflow is as follows:
The following tables summarize this compound's performance against other common DMARDs based on meta-analyses and clinical studies.
Table 1: Efficacy and Safety Profile in Rheumatoid Arthritis (RA)
| Aspect | This compound (IGU) | Methotrexate (MTX) | Leflunomide (LEF) | Hydroxychloroquine (HCQ) |
|---|---|---|---|---|
| Primary Use | RA, expanding to other autoimmune diseases [1] | First-line anchor drug for RA [3] | Active RA [3] | Mild RA, often in combination [3] |
| Key Efficacy | Effective as monotherapy or in combination; improves disease activity scores; combination with MTX is stronger than either monotherapy [1] | High efficacy, cornerstone of treatment [3] | Effective in slowing disease progression [3] | Moderate efficacy, often used for mild disease or in combination [3] |
| Mechanism | Inhibits cytokines (NF-κB, IL-6, IL-17), immunomodulates B/T cells, bone protection [1] | Antifolinate, suppresses immune cells [3] | Inhibits pyrimidine synthesis, suppresses lymphocyte proliferation [3] | Modulates Toll-like receptor signaling, mild immunomodulation [3] |
| Safety & Tolerability | Favorable safety profile; most common AEs are gastrointestinal (e.g., gastric upset); well-tolerated [1] | Requires monitoring for hepatotoxicity, myelosuppression, and pulmonary toxicity [3] | Risk of hepatotoxicity, teratogenicity, and potential for alopecia [3] | Generally good safety; risk of retinal toxicity with long-term use [3] |
Table 2: Investigational Uses in Other Autoimmune Diseases
| Disease | Key Findings from Clinical Studies | Level of Evidence |
|---|---|---|
| Primary Sjögren's Syndrome (pSS) | IGU + HCQ + Glucocorticoid significantly improved ESR, RF, IgG, salivary flow rate, Schirmer's test, ESSDAI, and ESSPRI vs HCQ + Glucocorticoid alone, without increasing adverse events [4]. | Systematic Review & Meta-Analysis (19 RCTs) [4] |
| Palindromic Rheumatism (PR) | In MTX/HCQ-refractory patients, switching to IGU (mono or combo) significantly reduced attack frequency and duration over 3 months. Attack number: 1.3 ± 1.4 vs. 5.8 ± 2.0 pre-treatment [5]. | Retrospective Clinical Study [5] |
| Systemic Sclerosis (SSc) | IGU attenuated skin fibrosis in bleomycin-induced and Tsk-1 mouse models. It reduced collagen content and density of EGR1+ fibroblasts in SSc patient skin xenografts, indicating anti-fibrotic effect via EGR1 inhibition [6]. | Pre-clinical & Proof-of-Concept Study [6] |
| Systemic Lupus Erythematosus (SLE) | Network pharmacology identified 114 cross-targets of IGU in SLE. IGU alleviated nephritis in murine lupus models. Hub targets include CASP3, AKT1; key pathways include PI3K-AKT and MAPK [2]. | Pre-clinical (In Silico & In Vivo) [2] |
While the search results lack direct pharmacoeconomic studies comparing costs, they provide strong indirect evidence relevant to a cost-effectiveness analysis:
The tables below summarize the key efficacy and safety outcomes of iguratimod for different diseases, as reported in recent meta-analyses.
Table 1: Efficacy of this compound for Rheumatoid Arthritis (RA) [1] [2] [3]
| Outcome Measure | Result (IGU vs. Control) | Statistical Summary | Number of RCTs Included |
|---|---|---|---|
| ACR20 Response | Improved | RR 1.45 [1.14, 1.84], p = 0.003 [2] | 43 [2] |
| ACR50 Response | Improved | RR 1.80 [1.43, 2.26], p < 0.00001 [2] | 43 [2] |
| ACR70 Response | Improved | RR 1.84 [1.27, 2.67], p = 0.001 [2] | 43 [2] |
| Disease Activity (DAS28) | Decreased | WMD -1.11 [-1.69, -0.52], p = 0.0002 [2] | 43 [2] |
| Inflammation (ESR) | Reduced | WMD -11.05 [-14.58, -7.51], p < 0.00001 [2] | 43 [2] |
| Inflammation (CRP) | Reduced | SMD -1.52 [-2.02, -1.02], p < 0.00001 [2] | 43 [2] |
| Autoantibody (RF) | Reduced | SMD -1.65 [-2.48, -0.82], p < 0.0001 [2] | 43 [2] |
Table 2: Efficacy of this compound for Other Autoimmune Diseases [1] [2]
| Disease | Key Efficacy Outcomes | Statistical Summary | Number of RCTs Included |
|---|---|---|---|
| Ankylosing Spondylitis (AS) | Decreased BASDAI, BASFI, VAS, and inflammatory markers (ESR, CRP, TNF-α) [1] [2] | BASDAI: SMD -1.68 [-2.32, -1.03], p < 0.00001 [1] | 9 [2] |
| Primary Sjögren's Syndrome (PSS) | Reduced ESSPRI and ESSDAI scores, increased Schirmer's test score [2] | ESSPRI (IGU only): WMD -2.10 [-2.40, -1.81], p < 0.00001 [2] | 32 [2] |
| Osteoarthritis (OA) | Decreased VAS pain score and WOMAC index [1] | VAS: WMD -2.20 [-2.38, -2.01], p < 0.00001 [1] | Reported in [1] |
Table 3: Safety Profile of this compound [2] [3]
| Analysis Context | Finding on Adverse Events (AEs) | Statistical Summary |
|---|---|---|
| RA (IGU + MTX vs. MTX) | Lower incidence of AEs with combination therapy | RR 0.84 [0.78, 0.91], p < 0.00001 [2] |
| PSS (IGU only vs. Control) | Lower incidence of AEs with monotherapy | RR 0.66 [0.48, 0.98], p = 0.01 [2] |
| RA (IGU Monotherapy vs. MTX) | Similar risks for gastrointestinal reactions, leucopenia, and liver enzyme elevation | No significant difference (P > 0.05) [3] |
The robust evidence for this compound comes from systematic reviews that adhere to strict methodological standards.
This compound exerts its effects through multiple immunomodulatory and anti-inflammatory mechanisms. The following diagram illustrates its key signaling pathways.
This compound's Key Mechanisms of Action [5] [6] [2]
The diagram shows that this compound's mechanisms are multifaceted:
The iGeLU study is a multi-center, randomized, controlled trial designed as a head-to-head comparison between iguratimod and conventional first-line therapy for active lupus nephritis [1].
The table below summarizes its core design elements:
| Trial Aspect | Description |
|---|---|
| Official Title | Comparison of this compound and conventional cyclophosphamide with sequential azathioprine as treatment of active lupus nephritis (iGeLU study) [1] |
| ClinicalTrials.gov ID | NCT02936375 [1] |
| Trial Design | Multi-center, randomized, open-label, parallel positive-drug controlled [1] |
| Primary Objective | To demonstrate non-inferiority of this compound to conventional therapy on renal remission rate at week 52 [1] |
| Patient Population | 120 patients with biopsy-proven active lupus nephritis from six sites in China [1] |
| Intervention (Trial Group) | Oral this compound (50 mg/day) for 52 weeks [1] |
| Control (Active Comparator) | Induction (first 24 weeks): Pulse cyclophosphamide Maintenance (next 24 weeks): Sequential oral azathioprine [1] | | Primary Endpoint | Renal remission rate (complete + partial) at Week 52 [1] | | Statistical Hypothesis | Non-inferiority [1] |
The iGeLU study's design choices provide a practical blueprint for non-inferiority trials.
While the iGeLU study focuses on lupus nephritis, evidence from other conditions supports this compound's efficacy and informs its potential use.
When creating your comparison guide for a scientific audience, you might consider highlighting these aspects:
Clinical trials demonstrate that iguratimod is effective both as a monotherapy and in combination with other drugs for managing RA over the long term.
| Study Description | Treatment Regimen | Primary Efficacy Endpoint (ACR20) | Other Efficacy Outcomes | Safety Findings |
|---|---|---|---|---|
| 24-week double-blind trial (c. 2013) [1] [2] | This compound + MTX vs. Placebo + MTX | 69.5% (IGU+MTX) vs. 30.7% (Placebo+MTX) at Week 24 | ACR50: 38.4%; ACR70: 17.1% (IGU+MTX) | Incidence of AEs: 80.5% (IGU+MTX) vs. 75.0% (Placebo+MTX); No significant difference |
| 52-week open-label extension [1] | Long-term this compound + MTX | 71.3% at Week 52 | ACR50: 49.4%; ACR70: 23.8% at Week 52 | Not specified in excerpt |
| Retrospective study in Palindromic Rheumatism (2025) [3] | This compound (25 mg twice daily) ± MTX | N/A (Different disease) | Significant reduction in attack frequency; Prolonged remission duration; Shortened attack duration | One discontinuation due to gastric upset; Favorable safety profile |
This compound works through multiple pathways to suppress inflammation and modulate the immune response. The diagram below summarizes its key mechanisms.
The efficacy data is derived from rigorous clinical trial methodologies:
Double-Blind, Comparative Study (with MTX) [1]:
Retrospective Study (in Palindromic Rheumatism) [3]:
| Study Design & Participants | Key Effectiveness Outcomes | Key Safety Outcomes | Notes & Comparative Findings |
|---|
| Retrospective Study (n=177) [1] | • Significant reduction in DAS-ESR, DAS-CRP, SDAI, CDAI at 24 weeks. • More effective with concomitant MTX, in elderly, and male patients. | • Serious AEs (5 cases) all in elderly group: pneumonia, heart failure, salivary gland adenoma. | Confirms effectiveness in a real-world cohort; suggests careful monitoring for elderly patients. | | Nationwide, Prospective Study (n=1,759) [2] | • 71.9% achieved ACR20 at 24 weeks. • 47.4% achieved ACR50. • 24.0% achieved ACR70. • Significant improvement in DAS28 and HAQ scores. | • 51.7% had ≥1 AE. • 3.4% had grade ≥3 AEs. • 0.7% had serious AEs (SAEs). • Most common AEs: infection, abdominal discomfort, fracture. | Robust large-scale study. Lower ACR70 suggests a difference between trial and real-world outcomes. | | Meta-Analysis of RCTs (IGU+MTX vs MTX) [3] | • ACR20 RR: 1.40 (95% CI, 1.13-1.74). • ACR50 RR: 2.09 (95% CI, 1.67-2.61). • ACR70 RR: 2.24 (95% CI, 1.53-3.28). | • AEs RR: 1.06 (95% CI, 0.92-1.23). | Quantifies superior efficacy of IGU+MTX over MTX alone, with no statistically significant increase in adverse events. |
The methodologies from these studies provide a framework for designing real-world evidence (RWE) studies.
While not a direct head-to-head comparison with biologics, iguratimod's value proposition lies in its unique, small-molecule mechanism of action and oral administration. Research into its mechanisms and applications often follows a logical pathway, from basic science to clinical validation.
Research and Validation Workflow for this compound
Health Hazard